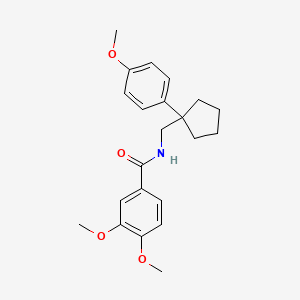

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-25-18-9-7-17(8-10-18)22(12-4-5-13-22)15-23-21(24)16-6-11-19(26-2)20(14-16)27-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBYZXFDSGQJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl intermediate: This step involves the reaction of 4-methoxyphenylcyclopentanone with a suitable reducing agent to form the corresponding alcohol.

Amide bond formation: The cyclopentyl intermediate is then reacted with 3,4-dimethoxybenzoic acid or its derivatives under amide coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17NO4

- Molecular Weight : 287.31 g/mol

- IUPAC Name : 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

- Chemical Structure : The compound features a benzamide core, substituted with methoxy groups and a cyclopentyl moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure of this compound suggests it may inhibit bacterial and fungal growth. For instance, related compounds in the benzamide class have shown promising results against various pathogens, indicating that this compound could possess similar properties.

- Case Study : A study on benzamide analogues demonstrated significant antibacterial potency against Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited minimum inhibitory concentrations comparable to established antibiotics . This suggests that modifications to the benzamide structure can enhance antimicrobial efficacy.

Anticancer Properties

The compound's structural features position it as a candidate for anticancer drug development. Benzamides have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies have shown that certain benzamide derivatives possess cytotoxic effects on cancer cell lines. For example, the introduction of specific substituents on the benzamide scaffold can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . This highlights the potential of this compound in targeted cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Promising | Potentially effective | Structural modifications enhance efficacy |

| 4-Chloro-2-nitro substituted benzamide | MIC = 5.19 µM against S. aureus | Moderate | Effective against multiple bacterial strains |

| Benzamide derivatives (general) | Varies widely | Varies widely | Structure-dependent activity |

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can be contextualized against related benzamide derivatives, as outlined below:

Table 1: Structural and Functional Comparisons

Key Findings from Comparisons

Structural Complexity and Pharmacokinetics :

- The cyclopentylmethyl group in the target compound introduces steric bulk, likely reducing aqueous solubility compared to simpler analogs like 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide (MW 287.31) .

- In contrast, LMM5 incorporates a 1,3,4-oxadiazole ring and sulfamoyl group, enhancing metabolic stability and antifungal efficacy against C. albicans .

Functional Group Impact: The 3,4-dimethoxy substitution is shared with Rip-B, but Rip-B’s phenolic -OH group may confer hydrogen-bonding capacity, influencing antifungal mechanisms .

Biological Activity Trends :

- Methoxy-rich benzamides (e.g., target compound, Rip-B) are associated with antifungal applications, whereas halogenated analogs (e.g., AH-7921) exhibit central nervous system activity.

- The cyclopentane/cyclohexane core in the target compound and AH-7921 suggests that alicyclic moieties modulate target selectivity (e.g., fungal enzymes vs. opioid receptors).

Biological Activity

The compound 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a member of a class of organic compounds known for their diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 325.43 g/mol

- IUPAC Name : this compound

This compound features a benzamide backbone with methoxy substituents and a cyclopentyl group, which may influence its biological properties.

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

- Adenosine Receptors : Similar compounds have been shown to act as antagonists for human adenosine A receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .

- Antiviral Activity : Research indicates that structurally related compounds exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds inhibit viral entry into host cells, suggesting potential therapeutic applications in viral infections .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound and its analogs:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of benzamides can induce apoptosis in cancer cell lines. The presence of methoxy groups is often associated with enhanced potency against various cancer types.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

- Ebola Virus Inhibition : A study highlighted the effectiveness of modified benzamide compounds in inhibiting the entry of Ebola virus into Vero cells, with some showing EC values below 10 μM .

- Adenosine A Receptor Antagonism : Another study reported that certain benzamide derivatives exhibit selective antagonism at the A receptor, which may provide insights into their potential use in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.